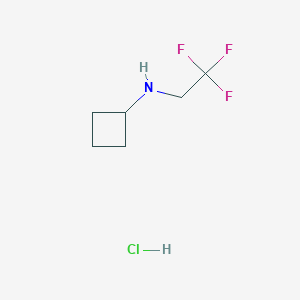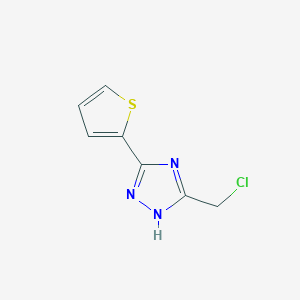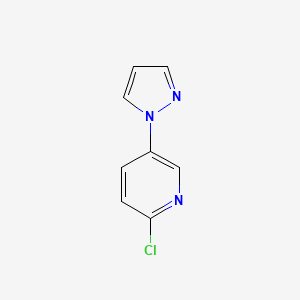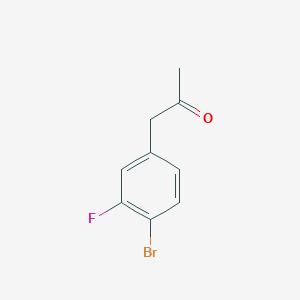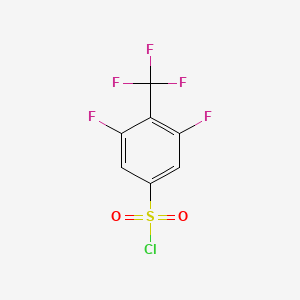
3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
“3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1340212-34-1 . It has a molecular weight of 280.6 . The IUPAC name for this compound is 3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride” is 1S/C7H2ClF5O2S/c8-16(14,15)3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.6 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of β-Arylated Thiophenes
It may be used to synthesize β-arylated thiophenes via palladium catalyzed desulfitative arylation . This process is important in the synthesis of various organic compounds.
Synthesis of 2,5-Diarylated Pyrrole
Similarly, it can be used in the synthesis of 2,5-diarylated pyrrole . Pyrroles are a class of organic compounds that have a wide range of applications, including in the synthesis of pharmaceuticals and dyes.
Synthesis of 1-Benzyl-3-Bromo-2-(3,4-Difluorophenyl)indole
This compound may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole . Indoles are a class of organic compounds that are widely used in medicinal chemistry due to their pharmacological properties.
Synthesis of 1-Benzyl-2-(3,4-Difluorophenyl)indole
It can also be used in the synthesis of 1-benzyl-2-(3,4-difluorophenyl)indole . This compound is another example of an indole derivative with potential applications in medicinal chemistry.
Safety and Hazards
The compound causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
Mechanism of Action
Target of Action
The primary targets of 3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride are typically organic compounds such as thiophenes and pyrroles . The compound interacts with these targets in a process known as palladium-catalyzed desulfitative arylation .
Mode of Action
The compound interacts with its targets through a process known as palladium-catalyzed desulfitative arylation . This process involves the transfer of an aryl group from the sulfonyl chloride to the target molecule, facilitated by a palladium catalyst . The result is the formation of β-arylated thiophenes and 2,5-diarylated pyrroles .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles . These molecules are important in various chemical reactions and can serve as intermediates in the synthesis of more complex organic compounds .
Result of Action
The primary result of the action of 3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is the formation of β-arylated thiophenes and 2,5-diarylated pyrroles . These compounds can serve as intermediates in various chemical reactions and contribute to the synthesis of more complex organic compounds .
Action Environment
The action of 3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, the compound’s efficacy in catalyzing reactions can be influenced by the concentration of the palladium catalyst and the nature of the target molecules .
properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O2S/c8-16(14,15)3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLYBTKFWXFTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



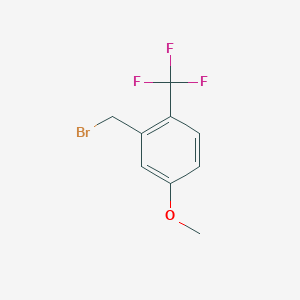
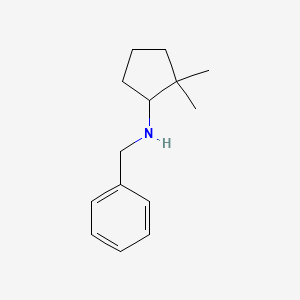
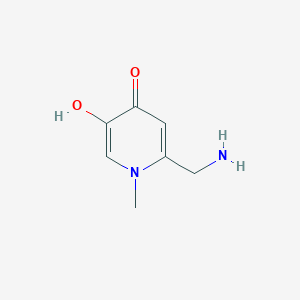
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
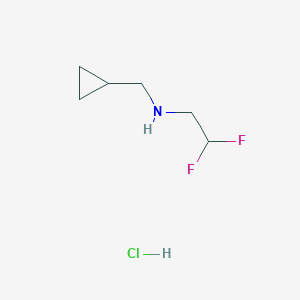
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)

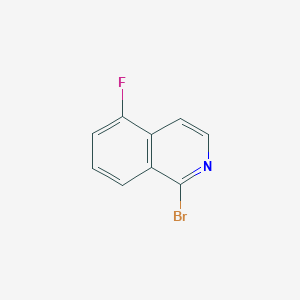
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
